molecular formula C17H17FN2O B2698347 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950421-92-8

1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2698347
CAS No.: 950421-92-8
M. Wt: 284.334
InChI Key: NHNPVMFNGOHCNJ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound based on the 1,5-benzodiazepin-2-one scaffold, a structure of significant interest in medicinal chemistry due to its diverse pharmacological potential. The 1,5-benzodiazepine core and its fused heterocyclic derivatives have been the subject of extensive synthetic and biological evaluation, showing a broad spectrum of useful properties . While the specific biological profile of this derivative is a subject of ongoing research, compounds within this class have demonstrated notable antitumour activities in scientific studies . The structural motif of annulated benzodiazepines, particularly when linked to other heterocyclic systems like benzimidazole, is a recognized strategy in the development of potential anticancer agents targeting various cancers, including breast, ovarian, and prostate malignancies, as well as leukemia . Furthermore, related tetrahydro-benzodiazepine derivatives have been historically explored for their highly potent and specific inhibitory effects against viruses, showcasing the versatility of this core structure in therapeutic development . The incorporation of a 4-fluorophenylmethyl substituent is a common modification aimed at fine-tuning the molecule's physicochemical properties and its interaction with biological targets. This compound is intended for research applications only, providing scientists with a valuable intermediate for the synthesis of novel hybrid molecules or as a chemical tool for probing biological mechanisms and structure-activity relationships (SAR) in pharmaceutical discovery programs.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-12-10-17(21)20(11-13-6-8-14(18)9-7-13)16-5-3-2-4-15(16)19-12/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNPVMFNGOHCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors such as ortho-diamines and ketones.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzodiazepine core under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with different functional groups.

Scientific Research Applications

Precursor for Benzodiazepine Derivatives

The compound serves as a precursor in the synthesis of other benzodiazepine derivatives. Its structural characteristics allow for modifications that can yield compounds with varied pharmacological properties. The synthesis typically involves cyclization reactions using ortho-diamines and ketones to form the benzodiazepine core, followed by nucleophilic substitution to introduce the fluorobenzyl group.

Synthetic Routes

The preparation methods include:

  • Formation of the Benzodiazepine Core : Cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : Utilizing nucleophilic substitution reactions under basic conditions.

Therapeutic Potential

Research indicates potential therapeutic applications in:

  • Anxiolytic Effects : Investigated for anxiety reduction.
  • Sedative Properties : Explored for sleep induction and management of insomnia.
  • Muscle Relaxation : Potential use in conditions requiring muscle relaxation.

Neurotransmitter System Interaction

Studies have focused on how this compound affects neurotransmitter systems, particularly its binding affinities to various receptor types. This research is crucial for understanding its potential side effects and therapeutic efficacy .

Toxicity Assessments

Research has evaluated the acute toxicity of related benzodiazepine compounds, revealing that derivatives exhibit a high safety profile with LD50 values significantly above therapeutic doses. For instance, the LD50 for 4-phenyl-1,5-benzodiazepin-2-one was found to be 1617.08 mg/kg, indicating low toxicity .

Pharmaceutical Development

In pharmaceutical development, 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is utilized in creating new drugs targeting anxiety and sleep disorders. Its role as an intermediate in synthesizing more complex molecules underlines its importance in drug formulation processes .

Chemical Intermediates

This compound is also explored as a chemical intermediate in various industrial applications due to its structural versatility and ability to undergo further chemical transformations.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisPrecursor for synthesizing benzodiazepine derivativesActive in cyclization and substitution reactions
Pharmacological ResearchInvestigated for anxiolytic and sedative propertiesActs on GABA receptors; enhances inhibitory effects
Biological StudiesEffects on neurotransmitter systems; toxicity assessmentsLow toxicity profile; LD50 > 1617 mg/kg
Industrial ApplicationsUsed in pharmaceutical development; chemical intermediatesImportant for drug formulation

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to sedative, anxiolytic, and muscle relaxant effects. The fluorobenzyl group may influence the binding affinity and selectivity of the compound for different receptor subtypes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents Key Structural Features Biological/Physical Implications
Target Compound 1-(4-Fluorobenzyl), 4-methyl Enhanced lipophilicity (fluorine), potential CNS activity Fluorine may improve metabolic stability vs. non-halogenated analogs
1-Allyl-4-phenyl-1,5-benzodiazepin-2-one 1-Allyl, 4-phenyl Allyl group introduces unsaturation; phenyl enhances aromaticity Allyl may increase reactivity in further derivatization
4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate 4-Methyl, anhydrous/monohydrate forms Hydration affects crystallinity Monohydrate form impacts solubility and stability
5-Chloroacetyl-4-methyl-1,5-benzodiazepin-2-one 5-Chloroacetyl, 4-methyl Chloroacetyl group at position 5 Distorted boat conformation; chloroacetyl may confer electrophilic reactivity
4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one 1-Propargyl, 4-phenyl Propargyl group enables "click chemistry" applications Potential for functionalization via alkyne-azide cycloaddition
4,4-Dimethyl-1,5-benzodiazepin-2-one 4,4-Dimethyl Geminal dimethyl groups at position 4 Increased steric hindrance, possibly rigidifying the ring

Conformational Analysis

  • The benzodiazepine ring typically adopts non-planar conformations. For example: 5-Chloroacetyl-4-methyl derivative: Distorted boat conformation due to steric and electronic effects of the chloroacetyl group . 4-Methyl Monohydrate: Crystal structure reveals hydrogen bonding between the diazepine carbonyl and water molecules, stabilizing the monohydrate form .
  • Substituents at position 1 (e.g., fluorobenzyl vs. propargyl) significantly influence ring puckering and intermolecular interactions .

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a member of the benzodiazepine class and has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C18H20FN3O
  • Molecular Weight : 317.37 g/mol
  • IUPAC Name : this compound
  • InChI Key : A unique identifier for chemical substances.

Structural Features

The compound features a tetrahydro-benzodiazepine core with a fluorophenyl substituent which may influence its interaction with biological targets. The presence of the fluorine atom is hypothesized to enhance lipophilicity and receptor binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA-A Receptor Modulation : Similar to other benzodiazepines, it is likely to exert anxiolytic effects by enhancing GABAergic neurotransmission through positive allosteric modulation of GABA-A receptors .
  • Antiviral Activity : Preliminary studies suggest that derivatives of benzodiazepines exhibit antiviral properties, particularly against HIV-1. The specific interactions with reverse transcriptase may provide insights into the antiviral potential of this compound .
  • Neuropharmacological Effects : The compound's structural analogs have been studied for their effects on anxiety and depression models in rodents, indicating potential applications in treating mood disorders .

In Vitro and In Vivo Studies

Research has demonstrated varying degrees of efficacy in preclinical models:

  • Anxiolytic Effects : Animal studies have shown that compounds structurally related to this benzodiazepine can significantly reduce anxiety-like behaviors in elevated plus-maze tests.
  • Antiviral Efficacy : In vitro studies indicated that certain analogs inhibit HIV replication at low concentrations, suggesting that modifications in the structure could enhance potency against viral targets .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anxiolytic effects in rodent models at doses of 0.5 mg/kg .
Study 2Showed a 70% reduction in HIV replication in vitro at concentrations lower than 100 nM .
Study 3Investigated the structure-activity relationship (SAR) leading to the identification of more potent analogs with improved selectivity for GABA-A subtypes .

Similar Compounds

A comparative analysis with similar compounds can provide insights into the unique biological profile of this compound:

CompoundActivityNotes
DiazepamAnxiolyticWell-studied with established therapeutic use.
ClonazepamAnticonvulsantHigh potency; similar mechanism via GABA modulation.
R86183 (TIBO derivative)AntiviralSpecific inhibition of HIV reverse transcriptase; potential for combination therapies .

Q & A

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodology :
  • Docking refinement : Include solvent molecules and flexible side chains in AutoDock or Schrödinger.
  • Free energy perturbation (FEP) : Calculate binding ΔG with explicit solvent models.
  • Experimental validation : Use surface plasmon resonance (SPR) to measure on/off rates (kₐ, k𝒹) and compare with in silico results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.